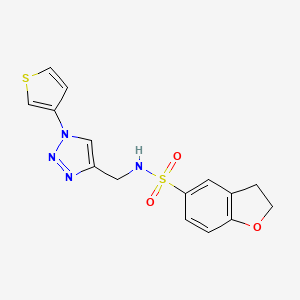
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes several functional groups and structural motifs, including a thiophene ring, a 1,2,3-triazole ring, a dihydrobenzofuran ring, and a sulfonamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. Dihydrobenzofuran is a bicyclic compound consisting of a benzene ring fused to a dihydrofuran ring. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and structural motifs. For example, the thiophene ring might undergo reactions at the sulfur atom or at the carbon atoms adjacent to the sulfur .Scientific Research Applications
Antimicrobial Activities
Research into the synthesis of compounds related to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has shown significant antimicrobial properties. For instance, compounds with structures established through IR, 1H, 13C NMR, and elemental analysis demonstrated activities against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Anti-Inflammatory and Analgesic Properties
Another study focused on the synthesis of celecoxib derivatives, which included similar structural motifs, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, showed promise in terms of anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Ocular Hypotensive Activity
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the chemical structure of interest, were prepared to explore their utility as topically active inhibitors of ocular carbonic anhydrase, potentially useful in treating glaucoma. Certain compounds in this class demonstrated significant ocular hypotensive activity, making them candidates for clinical evaluation (Graham et al., 1989).
Enzyme Inhibition for Therapeutic Applications
Further research involved the synthesis of sulfonamides with benzodioxane and acetamide moieties, investigating their potential as enzyme inhibitors. These compounds were tested against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity against the former. This highlights their potential application in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Anticancer Activity
Novel thiophene derivatives incorporating sulfonamide and other biologically active moieties have been synthesized and evaluated for their anticancer activity. Certain compounds exhibited higher cytotoxic activities against the MCF7 human breast cancer cell line than the standard drug, doxorubicin, underscoring the potential of these compounds as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and assessment of its safety and hazards. Additionally, it could be interesting to explore potential applications of this compound in various fields .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-24(21,14-1-2-15-11(7-14)3-5-22-15)16-8-12-9-19(18-17-12)13-4-6-23-10-13/h1-2,4,6-7,9-10,16H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMLUKPVNYERNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)
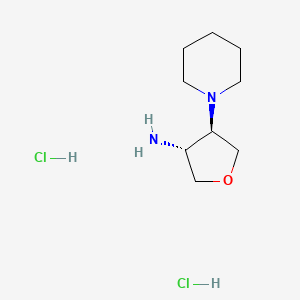
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)
![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)
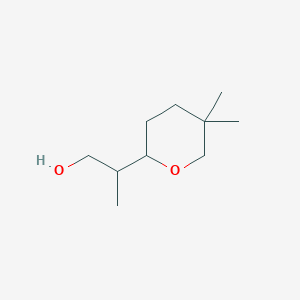

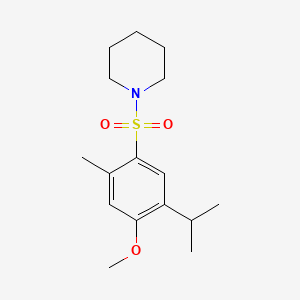
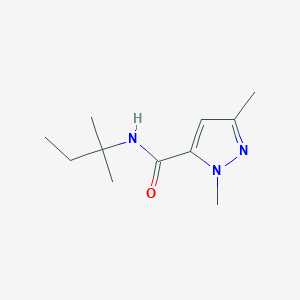
![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)
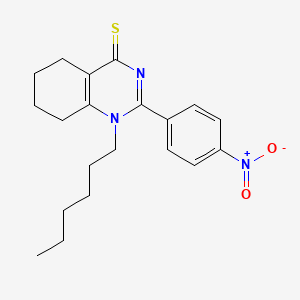
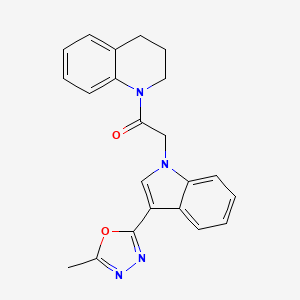
![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)